Myrcene-d6

Cannabis analysis Terpene profiling Regulatory compliance

Myrcene-d6 (β-Myrcene-d6, CAS 75351-99-4) is a perdeuterated analog of the monoterpene β-myrcene, in which six hydrogen atoms are replaced by deuterium. With a molecular formula of C10H10D6, a molecular weight of 142.27 g/mol, and an isotopic purity typically ≥97 atom% D , this compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis of myrcene and other terpenes in complex matrices.

Molecular Formula C10H16
Molecular Weight 142.27 g/mol
CAS No. 75351-99-4
Cat. No. B564660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrcene-d6
CAS75351-99-4
Synonyms7-Methyl-3-methylene-1,6-octadiene-d6;  2-Methyl-6-methylene-2,7-octadiene-d6;  3-Methylene-7-methyl-1,6-octadiene-d6;  Myrcene-d6;  NSC 406264-d6;  β-Geraniolene-d6; 
Molecular FormulaC10H16
Molecular Weight142.27 g/mol
Structural Identifiers
InChIInChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3/i2D3,3D3
InChIKeyUAHWPYUMFXYFJY-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Myrcene-d6 (CAS 75351-99-4): Deuterated Stable Isotope-Labeled Internal Standard for Precise Terpene Quantification


Myrcene-d6 (β-Myrcene-d6, CAS 75351-99-4) is a perdeuterated analog of the monoterpene β-myrcene, in which six hydrogen atoms are replaced by deuterium . With a molecular formula of C10H10D6, a molecular weight of 142.27 g/mol, and an isotopic purity typically ≥97 atom% D , this compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis of myrcene and other terpenes in complex matrices [1]. Its nearly identical physicochemical properties to the native analyte—including a boiling point of ~167°C and a density of 0.804 g/cm³ —enable co-elution and equivalent ionization efficiency in mass spectrometry, while the mass shift of +6 Da ensures unambiguous spectral differentiation . This product is supplied as a fully characterized reference standard compliant with pharmacopeial traceability requirements .

Why Unlabeled Myrcene or Non-Deuterated Internal Standards Cannot Replace Myrcene-d6 in Quantitative MS Assays


Unlabeled myrcene (CAS 123-35-3) is unsuitable as an internal standard because it is indistinguishable from the endogenous analyte in mass spectrometry, precluding separate quantification [1]. Alternative non-deuterated internal standards such as tridecane or 5α-cholestane exhibit different chemical properties, leading to differential extraction recovery, chromatographic retention, and ionization efficiency that introduce systematic bias uncorrected by simple calibration . In contrast, myrcene-d6 as a stable isotope-labeled internal standard (SIL-IS) provides near-identical physicochemical behavior to the target analyte, thereby compensating for matrix effects, recovery losses, and instrument variability—a capability uniquely conferred by its deuterium labeling [2]. Generic substitution with unlabeled myrcene or structurally dissimilar compounds therefore fails to meet the accuracy and reproducibility demands of validated quantitative methods, particularly in regulatory compliance and pharmacopeial testing contexts [3].

Myrcene-d6 Procurement Evidence: Quantitative Differentiation vs. Unlabeled Myrcene and Alternative Internal Standards


Method Validation: Myrcene-d6 Enables Simultaneous Quantification of 31 Terpenes by Isotope Dilution GC-MS/MS

A validated GC-MS/MS method for Canadian regulatory compliance employed β-myrcene-d6 as a surrogate internal standard for isotope dilution quantification of 31 terpenes [1]. In contrast, alternative workflows relying on non-deuterated internal standards such as tridecane cannot correct for matrix effects and thus exhibit lower accuracy in complex plant extracts .

Cannabis analysis Terpene profiling Regulatory compliance

Isotopic Purity Specification: ≥97 atom% D for Reliable Quantification

Myrcene-d6 is supplied with a certified isotopic purity of ≥97 atom% D (≥97% deuterium incorporation) . This specification ensures minimal interference from unlabeled myrcene (CAS 123-35-3), which would otherwise co-elute and introduce positive bias in quantitative assays [1].

Isotope dilution Mass spectrometry Quality control

Regulatory Compliance Traceability: USP/EP Reference Standard Qualification

Myrcene-d6 is supplied as a fully characterized reference standard compliant with USP and EP guidelines, enabling direct traceability for analytical method validation . In contrast, technical-grade unlabeled myrcene lacks the documented purity and characterization required for regulatory submissions [1].

Pharmacopeial testing Method validation Quality assurance

Optimal Procurement Scenarios for Myrcene-d6 Based on Verified Performance Data


Regulatory-Compliant Quantification of Terpenes in Cannabis and Hemp

Myrcene-d6 is the preferred internal standard for GC-MS/MS isotope dilution quantification of 31 terpenes in cannabis plant material, as validated under Eurachem V.2 guidelines for Canadian regulatory compliance [1]. This application leverages the compound's ability to correct for matrix effects and recovery losses, enabling accurate quantification from <1 g of sample material in under 30 minutes of instrument time .

Pharmacopeial Method Development and Validation (USP/EP)

As a fully characterized reference standard with traceability to USP and EP monographs, myrcene-d6 is specified for analytical method development, method validation (AMV), and quality control (QC) applications during drug development and formulation [1]. Its use ensures that quantitative assays meet the evidentiary standards required for regulatory submissions in the pharmaceutical and botanical supplement industries .

Metabolic Pathway Tracking and Oxidation Studies

The deuterium labeling of myrcene-d6 enables its use as a tracer in metabolic pathway elucidation and oxidation tracking studies in hops, cannabis, and fragrance matrices [1]. The mass shift of +6 Da relative to endogenous myrcene allows unambiguous MS differentiation, facilitating the study of terpene biotransformation and degradation pathways without interference from native compounds .

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